tert-Butyl 5-Amino-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 5-Amino-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Mechanism of Action
Target of Action
Tert-Butyl 5-Amino-1H-indazole-1-carboxylate, also known as 1-BOC-5-AMINO-INDAZOLE, is primarily used as an intermediate in the synthesis of protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). They play a key role in various cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
Indazole-containing compounds are known to interact with their targets (such as protein kinases) by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-BOC-5-AMINO-INDAZOLE depend on the particular protein kinases it inhibits. Protein kinases are involved in numerous pathways, including signal transduction, cell cycle regulation, and apoptosis . By inhibiting these kinases, 1-BOC-5-AMINO-INDAZOLE can potentially affect these pathways and their downstream effects .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (log po/w) is reported to be 228 (iLOGP) and 216 (XLOGP3), which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 1-BOC-5-AMINO-INDAZOLE’s action would depend on the specific protein kinases it inhibits and the pathways these kinases are involved in. Potential effects could include altered cell signaling, changes in cell cycle progression, and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-Amino-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-Amino-1H-indazole-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, ammonia.
Major Products:
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted amino groups.
Scientific Research Applications
Chemistry: tert-Butyl 5-Amino-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
- tert-Butyl 5-Amino-3-Methyl-1H-indazole-1-carboxylate
- tert-Butyl 3-Amino-5-Nitro-1H-indazole-1-carboxylate
Comparison: tert-Butyl 5-Amino-1H-indazole-1-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and industrial processes.
Properties
IUPAC Name |
tert-butyl 5-aminoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDPIIWOZRHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600071 | |
Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-10-4 | |
Record name | 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129488-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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